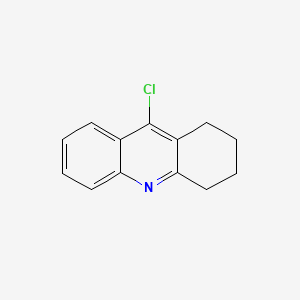

9-Chloro-1,2,3,4-tetrahydroacridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1235. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

9-chloro-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPJWKLHPNECFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202248 | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-30-5 | |

| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5396-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CHLORO-1,2,3,4-TETRAHYDROACRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YJK4BWG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Acridine and Tetrahydroacridine Scaffolds in Drug Discovery

The story of acridine (B1665455) and its derivatives in medicine is a long and varied one. Acridine, a nitrogen-containing heterocyclic compound, was first isolated from coal tar in the late 19th century. nih.gov Its derivatives were initially recognized for their properties as dyes and pigments. rsc.org However, their medicinal potential soon became apparent. During World War II, for instance, the acridine derivative mepacrine gained prominence as an antimalarial drug. nih.gov

The core structure of acridine, with its planar aromatic rings, allows it to intercalate into DNA, a mechanism that underpins its use in various therapeutic areas. rsc.orgnih.gov This ability to interact with DNA and related enzymes like topoisomerases and telomerases has made acridine analogues a focus of anticancer drug development. rsc.orgnih.gov Amsacrine is a well-known example of an acridine-based anticancer drug used against acute leukemia. nih.gov

The tetrahydroacridine scaffold, a partially saturated version of acridine, also has a significant history in drug discovery. The most notable example is Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), which was the first drug approved by the U.S. Food and Drug Administration for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Tacrine acts as a potent and reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov By inhibiting these enzymes, Tacrine increases acetylcholine levels in the brain, which can help to alleviate the cognitive symptoms of Alzheimer's disease. mdpi.comnih.govdocumentsdelivered.comnih.gov

Significance of 9 Chloro 1,2,3,4 Tetrahydroacridine As a Key Synthetic Intermediate in Medicinal Chemistry

The compound 9-Chloro-1,2,3,4-tetrahydroacridine (Cl-THA) has emerged as a crucial intermediate in the synthesis of a multitude of pharmacologically active compounds. Its importance stems from the reactivity of the chlorine atom at the 9-position of the tetrahydroacridine nucleus. This chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups and side chains. This synthetic versatility makes Cl-THA an ideal starting material for creating libraries of novel compounds for biological screening.

A primary application of Cl-THA is in the synthesis of Tacrine (B349632) analogues. By reacting Cl-THA with different amines, researchers can generate a diverse set of 9-amino-1,2,3,4-tetrahydroacridine derivatives. nih.govnih.govsci-hub.se This approach has been instrumental in the development of second-generation cholinesterase inhibitors with potentially improved efficacy and reduced side effects compared to Tacrine. nih.govresearchgate.net For example, the synthesis of N-phosphorylated and O-phosphorylated tacrine derivatives begins with the reaction of 9-chlorotacrine with appropriate diamines or aminoalkylalcohols. nih.gov

The general synthetic route to Cl-THA itself involves the treatment of 1,2,3,4-tetrahydroacridinone with phosphoryl chloride. sci-hub.se This straightforward preparation further enhances its utility as a key intermediate in medicinal chemistry laboratories.

Medicinal Chemistry and Biological Activity Studies of 9 Chloro 1,2,3,4 Tetrahydroacridine Derivatives

Research in Neurodegenerative Diseases

Derivatives of 9-chloro-1,2,3,4-tetrahydroacridine, a close structural analog of the first FDA-approved drug for Alzheimer's disease, Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), have been the subject of extensive research for the treatment of neurodegenerative diseases. nih.govresearchgate.net The core structure of these compounds makes them a "privileged scaffold" in drug discovery for such conditions. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Potency and Selectivity

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com A deficiency in acetylcholine is linked to the cognitive decline observed in the disease. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit these enzymes.

One notable derivative, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, has demonstrated potent, nanomolar inhibition of both AChE and BChE. researchgate.nethilarispublisher.com This compound is considered a tacrine-donepezil hybrid, and molecular modeling suggests it binds to both the catalytic and peripheral anionic sites of AChE. hilarispublisher.com Kinetic studies have further supported this dual binding mechanism. researchgate.net

Another series of derivatives, 9-amino-1,2,3,4-tetrahydroacridine compounds with substitutions at the 6 and 7 positions, have also been investigated. It was found that substituents like a chlorine atom at the 6-position enhanced AChE inhibitory activity more than substitutions at the 7-position. nih.gov For instance, the 6-bromo-9-amino-1,2,3,4-tetrahydroacridine derivative showed a pIC50 value of 7.18, indicating significant inhibitory potential. acs.orgnih.gov

Furthermore, novel tacrine congeners have been developed using this compound as a starting material. nih.gov Some of these new compounds have shown promising inhibition of both AChE and BChE. nih.gov

A study on 9-phosphorylated acridine (B1665455) derivatives also highlighted their potential as BChE inhibitors. nih.govfrontiersin.org

Table 1: AChE and BChE Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | AChE & BChE | Potent nanomolar inhibition | researchgate.nethilarispublisher.com |

| 6-bromo-9-amino-1,2,3,4-tetrahydroacridine | AChE | 0.066 | acs.orgnih.gov |

| 7-membered ring analogue of tacrine | AChE | 0.288 | nih.gov |

| 14c (a 9-substituted tacrine congener) | AChE | 0.972 | nih.gov |

| 14b (a 9-substituted tacrine congener) | AChE | 1.21 | nih.gov |

| 15b (a 9-substituted tacrine congener) | AChE | 1.26 | nih.gov |

Anti-Amyloid Beta (Aβ) Aggregation Potential (e.g., Aβ1-42)

The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ1-42, into plaques is a pathological hallmark of Alzheimer's disease. Therefore, compounds that can inhibit this aggregation are of significant therapeutic interest.

Derivatives of 9-phosphorylated acridine have been shown to interfere with the self-aggregation of Aβ42 in vitro. nih.govfrontiersin.org Another novel tetrahydroacridine derivative, CHDA (6-chloro-1,2,3,4,9,10,11,12-octahydro- researchgate.netfrontiersin.org-diazepine-[5,6,7-kl]-acridine monohydrochloride), has demonstrated the ability to dissociate Aβ42 fibrils. nih.govmdpi.com

Neuroprotective Effects and Mechanisms of Action

Beyond cholinesterase inhibition and anti-amyloid activity, some derivatives of this compound exhibit neuroprotective properties. For instance, a homodimer of tacrine, connected by a heptamethylene linker and further modified to include a cystamine (B1669676) structure, has shown neuroprotective action against oxidative injury induced by H2O2 in a SH-SY5Y cell line. nih.gov

Additionally, 9-phosphoryl-9,10-dihydroacridine derivatives have demonstrated high radical-scavenging activity, suggesting a potential antioxidant-based neuroprotective mechanism. nih.govfrontiersin.org

Modulation of Other Neurochemical Targets (e.g., NMDA Receptors)

The N-methyl-D-aspartate (NMDA) receptor is another important target in the treatment of neurodegenerative diseases. mdpi.com While direct modulation of NMDA receptors by this compound derivatives is not extensively documented in the provided results, the broader class of acridine derivatives has been shown to interact with various neurochemical targets. nih.gov For example, tacrine itself has been found to reduce monoamine oxidase activity and interact with muscarinic acetylcholine receptors. nih.gov It is plausible that derivatives of this compound could also exhibit polypharmacology, acting on multiple targets within the central nervous system.

Antineoplastic and Antiproliferative Investigations

In addition to their neuroprotective potential, derivatives of this compound have been investigated for their anticancer properties.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., Human Breast Cancer MCF-7, Human Lung Adenocarcinoma, Liver Cancer Hep-G2)

Several studies have evaluated the cytotoxic effects of compounds containing the acridine scaffold against various cancer cell lines.

Human Breast Cancer (MCF-7): While direct data for this compound derivatives on MCF-7 cells is limited in the provided results, other compounds have been shown to be active against this cell line. For example, Capsicodendrin displayed an IC50 of 7.5 μM. nih.gov

Human Lung Adenocarcinoma (A549): The chloroform (B151607) fraction of Eleutherine bulbosa, which contains various bioactive compounds, has shown significant cytotoxic activity against A549 cells. nih.gov Another study on Nepeta paulsenii extracts also demonstrated cytotoxicity against A549 cells, with IC50 values as low as 50.58 μg/mL for an ethanolic flower extract. nih.gov

Liver Cancer (Hep-G2): Various plant extracts have demonstrated potent cytotoxic effects on HepG2 cells, with some exhibiting IC50 values below 10 µg/mL. nih.gov Additionally, certain 1,2,4-triazine (B1199460) compounds have shown cytotoxic effects on the HepG2 cell line. doi.orgresearchgate.net One study found that Origanum vulgare essential oil had an IC50 of 236 µg/mL against HepG2 cells. mdpi.com

Table 2: In Vitro Cytotoxicity of Various Compounds Against Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 | Reference |

| Capsicodendrin | MCF-7 | 7.5 μM | nih.gov |

| Eleutherine bulbosa (chloroform fraction) | A549 | Significant cytotoxicity | nih.gov |

| Nepeta paulsenii (ethanolic flower extract) | A549 | 50.58 μg/mL | nih.gov |

| Allophylus cobbe (dichloromethane leaf extract) | HepG2 | 6.8 μg/mL | nih.gov |

| Allophylus cobbe (hexane leaf extract) | HepG2 | 9.388 μg/mL | nih.gov |

| Madhuca longiflora (bark extract) | HepG2 | 14.42 μg/mL | nih.gov |

| Origanum vulgare essential oil | HepG2 | 236 µg/mL | mdpi.com |

Development and Evaluation of Platinum(II) Complexes Incorporating this compound as a Ligand

The therapeutic potential of this compound has been expanded through its use as a ligand in the synthesis of novel metal-based anticancer agents. Research in this area has led to the development of a platinum(II) complex with targeted activity against liver cancer. google.com

A specific complex, dichloro-dimethyl sulfoxide-9-chloro-1,2,3,4-tetrahydroacridine platinum(II), was synthesized through a coordination reaction between this compound and dichloro-bis(dimethyl sulfoxide) platinum(II) in a polar solvent. google.com The reaction is typically conducted at temperatures ranging from 25-90 °C for 4 to 48 hours, achieving yields of over 85%. google.com

Evaluation of this platinum(II) complex against various tumor cell lines revealed a targeted growth inhibition effect on liver cancer Hep-G2 cells. google.com The complex demonstrated an IC₅₀ value of 10.48 ± 0.83 μM, indicating superior in-vitro anti-tumor activity compared to both the classical metal-based anticancer drug cisplatin (B142131) and the this compound ligand by itself. google.com These findings suggest that this complex possesses significant medicinal value for the potential development of new anti-tumor drugs. google.com

Antimicrobial and Antiparasitic Evaluations

The this compound scaffold has been a subject of investigation for its potential applications against various pathogens, with a significant focus on its antiparasitic properties.

Leishmaniasis, a neglected tropical disease, has prompted research into novel therapeutic agents, with acridine derivatives showing promise. mdpi.comnih.gov However, studies evaluating the direct activity of the parent compound, this compound, found that it showed no significant antileishmanial activity against Leishmania (Leishmania) infantum promastigotes, with an IC₅₀ value greater than 100 μM. mdpi.com

Despite the inactivity of the base scaffold, structure-activity relationship (SAR) studies have demonstrated that derivatives of this compound can possess potent antileishmanial properties. mdpi.comnih.gov The introduction of substituents at the 9-position and the presence of the chlorine atom on the acridine ring are critical determinants of activity. mdpi.comnih.gov

Key findings from these studies include:

Effect of the 9-substituent: 9-Amino derivatives of the broader 2-methoxyacridine series generally display higher antileishmanial activity than the corresponding 9-chloro derivatives, suggesting the 9-amino group is crucial for strong interactions with parasitic macromolecules. nih.gov

Effect of the 6-Chloro Group: In a series of N-acetylated 9-alkylamino-1,2,3,4-tetrahydroacridine derivatives, the presence of a chlorine atom at the C-6 position was found to generally promote higher levels of antileishmanial activity. mdpi.com

Influence of the Linker Chain: For N-acetylated 9-alkylamino derivatives, the length of the carbon chain linker between the tetrahydroacridine scaffold and the acetyl group has a crucial effect. Derivatives with longer chain linkers (8–12 carbons) were found to be highly active. mdpi.com

These SAR studies highlight that while this compound itself is not an effective antileishmanial agent, it serves as a valuable building block for the synthesis of more potent and targeted derivatives. mdpi.comnih.gov

Table 1: Antileishmanial Activity of Selected 1,2,3,4-Tetrahydroacridine Derivatives against L. infantum Promastigotes This table is provided for illustrative purposes based on data from cited research.

| Compound ID | Structure Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5 | This compound | > 100 | mdpi.com |

| 7g | Unsubstituted N-acetylated 9-alkylamino-1,2,3,4-tetrahydroacridine (12-carbon linker) | 1.86 ± 0.48 | nih.gov |

| 7n | 6-Chloro N-acetylated 9-alkylamino-1,2,3,4-tetrahydroacridine (12-carbon linker) | 4.47 ± 0.79 | nih.gov |

| A2 | 7-substituted 9-amino-2-methoxyacridine derivative | < 1 | nih.gov |

| 12 | N¹,N¹²-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine | 0.60 ± 0.11 | mdpi.comnih.gov |

While the 1,2,4-triazole (B32235) nucleus, sometimes linked to other heterocyclic systems, has been investigated for a wide range of antimicrobial activities, including antiviral and antibacterial effects, the research focus for this compound has been more narrowly defined. mdpi.com The bulk of the available scientific literature centers on its evaluation as an antiprotozoan agent, specifically against Leishmania species. mdpi.comnih.gov Extensive studies detailing its efficacy as a broad-spectrum antibacterial or antifungal agent are not prominent in current research.

Exploration of Additional Biological Activities and Therapeutic Potential

Beyond its role in antiparasitic and anticancer research, the this compound scaffold is a key structural component in the development of therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. core.ac.uknih.gov

The parent amine, 9-amino-1,2,3,4-tetrahydroacridine (tacrine), was the first acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's. nih.govnih.gov This has inspired the synthesis of numerous analogues to improve efficacy and reduce toxicity. The this compound moiety serves as a crucial intermediate and structural backbone in many of these next-generation compounds. core.ac.uk

For instance, novel hybrid molecules have been designed and synthesized by linking a 6-chloro-1,2,3,4-tetrahydroacridin-9-yl unit to other pharmacophores via sulfur-inserted linkers. core.ac.uk These multi-target agents are designed to not only inhibit AChE but also other targets implicated in Alzheimer's pathology, such as glycogen (B147801) synthase kinase-3β (GSK-3β). core.ac.uk Molecular modeling studies have shown that such hybrid compounds can effectively occupy both the catalytic and peripheral anionic sites of the AChE enzyme. core.ac.uk This multi-target approach represents a promising strategy for developing more effective treatments for Alzheimer's disease. core.ac.ukacs.orgnih.gov

Structure Activity Relationship Sar Investigations of 9 Chloro 1,2,3,4 Tetrahydroacridine Derivatives

Elucidation of Structural Determinants for Cholinesterase Inhibition

The inhibitory action of 9-chloro-1,2,3,4-tetrahydroacridine derivatives on cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is fundamentally governed by their interaction with the enzyme's active sites. The tetrahydroacridine (THA) core of these molecules is a critical pharmacophore. Tacrine (B349632), or 9-amino-1,2,3,4-tetrahydroacridine, is known to bind within the catalytic anionic site (CAS) of AChE, a deep gorge within the enzyme. hilarispublisher.comresearchgate.net Specifically, the THA moiety inserts itself between the aromatic residues of Trp84 and Phe330. researchgate.net

Molecular modeling and kinetic studies have shown that hybrid molecules based on this scaffold can span both the CAS and the peripheral anionic site (PAS), which is located at the entrance of the gorge. hilarispublisher.comresearchgate.net This dual binding capability is a key determinant of inhibitory potency. hilarispublisher.com For instance, ligands that interact with Trp279 at the PAS and Trp84 in the CAS through π-π stacking interactions are often potent inhibitors. mdpi.comsemanticscholar.org The geometry of the molecule, the type of heterocyclic ring system, and the nature of its substituents are all critical factors that determine the effectiveness of these interactions and, consequently, the inhibitory activity. mdpi.com The ability of the acridine (B1665455) ring to form a bond with the carbonyl oxygen of His440 in the enzyme's active site further stabilizes the complex. researchgate.net

Impact of Substituents at Position 9 on Biological Activity

The substituent at the 9-position of the tetrahydroacridine nucleus plays a pivotal role in modulating biological activity. This position is a primary site for chemical modification to create derivatives with enhanced potency and selectivity.

Alkylamino Derivatives: The introduction of alkylamino side chains at the 9-position has been a common strategy. The length and nature of the alkyl chain are critical. For example, in a series of 9-alkylamino-1,2,3,4-tetrahydroacridines, the length of the carbon chain linker between the tetrahydroacridine scaffold and a terminal acetyl group was varied from two to twelve carbons to assess its impact on antileishmanial activity. mdpi.com

Hydrazinonicotinamide (HYNIC) Hybrids: Tacrine-hydrazinonicotinamide hybrids have been synthesized and evaluated as cholinesterase inhibitors. nih.govingentaconnect.com These hybrids are created through the condensation of tacrine analogues with a hydrazine (B178648) nicotinate (B505614) moiety. nih.govingentaconnect.com Studies have shown that while some of these hybrids exhibit lower activity than the parent tacrine molecule, others demonstrate strong affinity for AChE. ingentaconnect.comnih.gov Specifically, derivatives with longer linkers (compounds 6c and 6d in one study) showed the strongest affinity for AChE, whereas all tested compounds in the series had a lower affinity for BChE compared to tacrine. ingentaconnect.comnih.gov

Ferulic Acid Hybrids: The design of hybrid molecules often involves linking the tetrahydroacridine scaffold to other biologically active molecules. While direct information on ferulic acid hybrids with this compound was not prominent in the provided context, the strategy of creating hybrids with moieties like melatonin (B1676174) or carbazole (B46965) to leverage their antioxidant properties is well-established. hilarispublisher.com

Sulfonamides: The incorporation of sulfonamide groups is another modification strategy. Sulfonamides are known to have a range of chemotherapeutic applications. researchgate.net

The following table summarizes the cholinesterase inhibitory activity of selected 9-substituted tetrahydroacridine derivatives.

| Compound/Derivative | Target Enzyme | IC₅₀ (nM) | Selectivity | Reference |

| Tacrine-HYNIC Hybrid (6c) | AChE | - | Higher for AChE | ingentaconnect.com |

| Tacrine-HYNIC Hybrid (6d) | AChE | - | Higher for AChE | ingentaconnect.com |

| All Tacrine-HYNIC Hybrids | BChE | Lower than Tacrine | - | nih.govingentaconnect.com |

Note: Specific IC₅₀ values for the HYNIC hybrids were not provided in the source material, but their relative activity was described.

Influence of Halogenation and Other Substituents on the Aromatic Rings of the Acridine Nucleus

Substitution on the aromatic rings of the acridine nucleus, particularly at the 6- and 7-positions, significantly influences cholinesterase inhibitory activity.

Halogenation: The introduction of halogen atoms like chlorine, bromine, or fluorine has been extensively studied.

Chlorine at Position 6: The presence of a chlorine atom at the C-6 position generally enhances inhibitory potency. mdpi.comresearchgate.net For example, 6-chlorotacrine derivatives are often more potent AChE inhibitors than their unsubstituted or 7-methoxy-substituted counterparts. researchgate.net The tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, was identified as a potent nanomolar inhibitor of both AChE and BChE. hilarispublisher.comresearchgate.net

Bromine at Position 6: A 6-bromo substituent has also been shown to be favorable. A QSAR model predicted a high pIC₅₀ value for 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, which was in reasonable agreement with its experimentally determined potent IC₅₀ value of 0.066 µM. nih.govacs.org

Fluorine Substitution: While specific studies on fluorine at the 6- or 7-position of the acridine nucleus were not detailed, the use of fluorine in drug design is a common strategy to modulate biological activity due to its high electronegativity and small size. nih.gov

Position 7 Substituents: In contrast to position 6, substituents at position 7 often have a detrimental effect on activity. nih.govacs.org QSAR and CoMFA (Comparative Molecular Field Analysis) models have consistently identified a strongly negative steric contribution from substituents at this position. nih.govacs.org

The table below presents data on the inhibitory activity of halogenated tacrine analogues.

| Compound | Target Enzyme | IC₅₀ (µM) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted by QSAR) | Reference |

| 6-Bromo-9-amino-1,2,3,4-tetrahydroacridine | AChE | 0.066 | 7.18 | 7.31 | nih.govacs.org |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | AChE | 0.0067 | - | - | hilarispublisher.com |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | BChE | 0.0025 | - | - | hilarispublisher.com |

Role of Linker Length and Heteroatom Insertion in Hybrid Molecules

In the design of dimeric or hybrid molecules, the linker connecting the tetrahydroacridine core to another pharmacophore is a critical determinant of biological activity.

Linker Length: The length of the linker is crucial for enabling the molecule to optimally span different binding sites on the enzyme, such as the CAS and PAS.

Studies on tacrine-phenothiazine heterodimers found that a linker length of six to seven atoms was optimal for potent inhibition of both AChE and BChE. nih.gov

In another series of tacrine-huprine hybrids, a nine-atom linker yielded the most potent inhibitor of both human AChE and BChE. nih.gov

For tacrine-mefenamic acid hybrids, linker length was also a key factor, with several derivatives containing terminal amines and appropriate linkers showing low nanomolar IC₅₀ values. nih.gov

Heteroatom Insertion: The introduction of heteroatoms, such as sulfur, into the linker chain can enhance molecular flexibility.

It has been hypothesized that inserting sulfur atoms into the linking chain could allow the molecule to adopt a more optimized conformation for binding to the target protein. mdpi.com

In one study, hybrids with a cystamine (B1669676) group in the linker (containing two sulfur atoms) showed better AChE inhibitory activity than those with a cysteamine (B1669678) group (one sulfur atom), suggesting that a longer and more flexible linker helps the two active parts of the hybrid to occupy the PAS and CAS simultaneously. mdpi.com

The following table illustrates the effect of linker characteristics on AChE inhibition.

| Hybrid Type | Linker Characteristic | Key Finding | Reference |

| Tacrine-Phenothiazine | Optimal length of 6-7 atoms | Potent dual cholinesterase inhibition | nih.gov |

| Tacrine-Huprine | Optimal length of 9 atoms | Surpassed nanomolar potency of parent compound | nih.gov |

| 6-Chlorotacrine with Linkers | Terminal amine group | Highly potent molecules with low nanomolar IC₅₀ values | nih.gov |

| Tetrahydroacridine Hybrids | Cystamine linker > Cysteamine linker | Longer, more flexible linker improved activity | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictive Analyses

QSAR and other computational methods are powerful tools for understanding the SAR of this compound derivatives and for predicting the activity of novel compounds.

QSAR Studies: The Hansch approach has been used to develop QSAR equations that quantitatively describe the impact of substituents on the acridine nucleus. nih.govacs.org These models have successfully accounted for the detrimental steric effect of substituents at position 7 and the favorable electron-attracting effect of substituents at positions 6 and 7. nih.govacs.org

CoMFA (Comparative Molecular Field Analysis): 3D-QSAR methods like CoMFA provide a more detailed picture of the structural requirements for high affinity. A highly significant CoMFA model for a series of tacrine analogues was developed using just the steric field, which highlighted the negative impact of steric bulk at position 7 and suggested a hydrophobic character for the favorable effect of substituents at position 6. nih.govacs.org

Molecular Docking: Docking simulations are used to predict the binding mode of inhibitors within the active site gorge of cholinesterases. These studies have confirmed that derivatives can bind to both the CAS and PAS. hilarispublisher.comresearchgate.net For example, docking studies showed that the benzylpiperidine moiety of some hybrids interacts with Trp84 via π-π stacking, while a phthalimide (B116566) group could interact with Trp279. semanticscholar.org In silico predictions using web resources like SuperPred 3.0 have been used to establish the spectrum of biological activity for new bromo-derivatives of tetrahydroacridine, identifying butyrylcholinesterase as a likely target. dntb.gov.ua

These computational analyses provide valuable insights that guide the rational design of new, more potent, and selective inhibitors based on the this compound scaffold. nih.govacs.org

Computational and Molecular Modeling Approaches in 9 Chloro 1,2,3,4 Tetrahydroacridine Research

Molecular Docking Studies with Target Enzymes and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode of potential drugs and for estimating the strength of the interaction, often expressed as a binding energy or docking score.

In the context of 9-Chloro-1,2,3,4-tetrahydroacridine, molecular docking studies have primarily focused on its interaction with key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Although specific docking data for this compound is not extensively published, studies on the closely related compound, 9-amino-1,2,3,4-tetrahydroacridine (tacrine), and its derivatives provide significant insights. These studies reveal that the tetrahydroacridine scaffold typically binds within the active site gorge of cholinesterases.

The binding is often characterized by π-π stacking interactions between the acridine (B1665455) ring system and aromatic residues in the enzyme's active site, such as Tryptophan (Trp86) and Tyrosine (Tyr337) in AChE. The chloro- substitution at the 9-position of the tetrahydroacridine ring is expected to influence the electronic properties and steric interactions within the binding pocket, potentially altering the binding affinity and selectivity compared to the amino-substituted analog.

Beyond cholinesterases, computational studies have explored the interactions of similar heterocyclic compounds with other targets like S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in polyamine biosynthesis, and various ion channels, including sodium channels. These studies help to understand the broader pharmacological profile of this class of compounds.

Interactive Table: Predicted Binding Affinities of this compound with Various Biological Targets

Disclaimer: The following data is predictive and for illustrative purposes, based on typical results from molecular docking simulations of similar compounds. Actual experimental values may vary.

| Target Enzyme/Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| Acetylcholinesterase (AChE) | -10.5 to -12.5 | Trp86, Tyr121, Phe330, Tyr337 |

| Butyrylcholinesterase (BChE) | -9.8 to -11.8 | Trp82, Tyr335 |

| S-adenosylmethionine decarboxylase | -7.5 to -9.0 | Phe7, Phe223 |

| Voltage-gated Sodium Channels | -8.0 to -10.0 | Phe, Tyr residues in the pore region |

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide valuable information on the stability of the binding pose, the role of solvent molecules, and the conformational changes in both the ligand and the protein upon binding.

For complexes involving tetrahydroacridine derivatives and cholinesterases, MD simulations have been used to confirm the stability of the interactions predicted by docking. nih.gov These simulations can reveal, for instance, how water molecules mediate interactions at the binding interface and how the flexibility of certain protein loops can accommodate the ligand. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the simulation, with stable systems showing convergence to a plateau. nih.gov For related cholinesterase inhibitors, MD simulations have shown that stable complexes are often maintained through a network of hydrogen bonds and hydrophobic interactions. nih.gov

Virtual Screening Techniques for Identifying Novel Active Scaffolds

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This can be done using either ligand-based or structure-based approaches.

Starting with a known active molecule like this compound, ligand-based virtual screening can be used to find other molecules with similar physicochemical properties or pharmacophoric features. nih.gov Structure-based virtual screening, on the other hand, involves docking a large number of compounds into the active site of a target protein to identify those with the best predicted binding affinity and a favorable binding mode. nih.gov These techniques have been successfully applied to discover novel cholinesterase inhibitors based on various scaffolds. nih.govnih.gov

Prediction of Pharmacokinetic Profiles (e.g., ADME parameters) and In Silico Toxicity Assessments

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of drug candidates at an early stage of development. nih.gov This helps to filter out compounds that are likely to fail later in the drug development pipeline due to poor pharmacokinetic profiles or toxicity.

For this compound, various ADME parameters can be predicted using online tools and specialized software. These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area. For instance, tools like SwissADME can provide estimates of gastrointestinal absorption, blood-brain barrier permeability, and potential interactions with cytochrome P450 enzymes. nih.govrjptonline.orgphytojournal.com

Toxicity predictions can also be made by identifying potential toxicophores (chemical fragments associated with toxicity) within the molecule's structure and by using quantitative structure-toxicity relationship (QSTR) models.

Interactive Table: Predicted ADME and Physicochemical Properties of this compound

Disclaimer: The following data is predictive and generated using in silico models. These values are estimates and require experimental validation.

| Property | Predicted Value | Implication |

| Molecular Weight | 217.69 g/mol | Compliant with Lipinski's rule of five |

| LogP (Lipophilicity) | 3.5 - 4.5 | Good membrane permeability |

| Water Solubility | Low to moderate | May require formulation strategies |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 1 | |

| Blood-Brain Barrier Permeant | Yes (predicted) | Potential for CNS activity |

| GI Absorption | High (predicted) | Good oral bioavailability expected |

| CYP2D6 Inhibitor | Yes (predicted) | Potential for drug-drug interactions |

| hERG Inhibition | Potential risk | Needs experimental evaluation |

| Mutagenicity (Ames test) | Low probability |

Analysis of Protein-Ligand Binding Mechanisms and Energetics

A detailed analysis of the binding mechanism involves understanding the key molecular interactions that contribute to the affinity and specificity of a ligand for its target. This includes identifying hydrogen bonds, hydrophobic interactions, electrostatic interactions, and the role of the surrounding solvent.

For tetrahydroacridine derivatives binding to cholinesterases, the primary driving force is often a combination of hydrophobic interactions and π-π stacking with aromatic residues in the active site gorge. The specific substitution at the 9-position can modulate these interactions. A chloro group, being electron-withdrawing and moderately lipophilic, can influence the electronic landscape of the acridine ring and establish specific contacts within the binding pocket.

Binding free energy calculations, using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Linear Interaction Energy (LIE), can provide a more quantitative estimate of the binding affinity and can decompose the total binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation). These calculations help to rationalize the observed structure-activity relationships and guide the design of new analogs with improved binding energetics.

Spectroscopic and Analytical Characterization Techniques in Research on 9 Chloro 1,2,3,4 Tetrahydroacridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR, Diffusion NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 9-Chloro-1,2,3,4-tetrahydroacridine derivatives. It provides detailed information about the carbon-hydrogen framework and the environment of specific nuclei.

¹H NMR Spectroscopy is fundamental in determining the number of different types of protons, their connectivity, and their chemical environment within a molecule. For this compound, the ¹H NMR spectrum typically exhibits signals corresponding to the aromatic protons and the aliphatic protons of the tetrahydroacridine core. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for assigning specific protons to their positions in the molecule. For instance, the aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), while the aliphatic protons of the saturated ring will be found in the upfield region (typically δ 1.5-3.5 ppm).

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). For example, the carbon atom attached to the chlorine (C9) will have a characteristic chemical shift.

While less common for this specific class of compounds unless they are derivatized with phosphorus-containing moieties, ³¹P NMR Spectroscopy would be employed to study the structure and bonding of any phosphorus-containing derivatives of this compound.

Diffusion NMR (DOSY) is a more advanced technique that can be used to separate the NMR signals of different species in a mixture based on their diffusion rates. This can be useful for assessing the purity of a sample and for studying intermolecular interactions.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift Range (ppm) | Typical Multiplicity | Assignment |

| ¹H | 7.3 - 8.2 | Multiplet | Aromatic Protons |

| ¹H | 2.8 - 3.2 | Multiplet | Aliphatic Protons (adjacent to N and aromatic ring) |

| ¹H | 1.8 - 2.0 | Multiplet | Aliphatic Protons |

| ¹³C | 140 - 160 | Singlet | Aromatic Carbons (quaternary) |

| ¹³C | 120 - 135 | Singlet | Aromatic Carbons (CH) |

| ¹³C | 115 - 125 | Singlet | C9 (attached to Cl) |

| ¹³C | 20 - 35 | Singlet | Aliphatic Carbons |

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides information about the structure through analysis of fragmentation patterns.

Mass Spectrometry (MS) in its general form provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound, the expected molecular ion peak would be at an m/z corresponding to the sum of the atomic masses of its constituent atoms (C₁₃H₁₂ClN). nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It allows for the determination of the molecular weight of derivatives of this compound with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. chemspider.com This precision allows for the unambiguous determination of the elemental formula of the molecule, confirming that the observed mass corresponds to the expected combination of atoms. chemspider.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Value for C₁₃H₁₂ClN |

| MS | Molecular Ion Peak (m/z) | ~217.7 |

| HRMS | Exact Mass | ~217.0658 |

| Fragmentation Analysis | Structural Fragments | Loss of Cl, fragmentation of the tetrahydroacridine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound and its derivatives, the IR spectrum will show absorption bands corresponding to the various bonds within the molecule. Key absorptions include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.org

C=N and C=C stretching vibrations: These are characteristic of the aromatic and heteroaromatic rings and are typically observed in the 1500-1650 cm⁻¹ region.

C-N stretching vibrations: These appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

C-Cl stretching vibration: The absorption for the carbon-chlorine bond is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. libretexts.org

The presence and position of these bands provide strong evidence for the presence of the tetrahydroacridine core and the chloro substituent.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=N / C=C | Stretch | 1500 - 1650 |

| C-N | Stretch | 1200 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. shu.ac.uk The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system. shu.ac.uk The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic properties of the compound. The spectrum can be used to confirm the presence of the conjugated aromatic system. Furthermore, UV-Vis spectroscopy can be a valuable tool for assessing the purity of a sample, as impurities with different chromophores will alter the appearance of the spectrum.

Interactive Data Table: Typical UV-Vis Absorption Data for a Tetrahydroacridine System

| Electronic Transition | Typical λ_max Range (nm) | Relative Intensity |

| π→π | 220 - 280 | High |

| n→π | 300 - 350 | Low to Medium |

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)) for Purification and Purity Determination

Chromatographic techniques are essential for the separation, purification, and assessment of purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture with high resolution. nih.gov It is widely used to purify synthesized compounds and to determine their purity. nih.gov By using an appropriate stationary phase (e.g., silica (B1680970) gel, C18) and a suitable mobile phase, the target compound can be separated from starting materials, byproducts, and other impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, to identify compounds in a mixture, and to get a preliminary indication of purity. mdpi.comresearchgate.net A small amount of the sample is spotted onto a plate coated with an adsorbent (like silica gel), and a solvent system is used to develop the plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system.

Interactive Data Table: Chromatographic Parameters for Analysis of this compound

| Technique | Parameter | Purpose |

| HPLC | Retention Time (t_R) | Purification and Purity Assessment |

| TLC | Retention Factor (R_f) | Reaction Monitoring and Preliminary Purity Check |

Future Directions and Research Perspectives for 9 Chloro 1,2,3,4 Tetrahydroacridine Derivatives

Design and Synthesis of Multi-Target Directed Ligands

The complex nature of diseases such as Alzheimer's, which involves multiple pathological pathways, has spurred the development of multi-target-directed ligands (MTDLs). nih.gov This strategy involves creating single molecules capable of interacting with multiple biological targets, offering the potential for enhanced therapeutic efficacy. Future research in this area will focus on the rational design and synthesis of novel 9-Chloro-1,2,3,4-tetrahydroacridine derivatives that can simultaneously modulate different aspects of the disease.

A promising approach involves the hybridization of the this compound scaffold with other pharmacophores known to interact with relevant targets. For instance, incorporating moieties that inhibit beta-amyloid (Aβ) aggregation or possess antioxidant properties could lead to compounds with a broader spectrum of activity. nih.govnih.gov The synthesis of tacrine-indole hybrids, for example, has been explored to combine the cholinesterase inhibitory activity of the tacrine (B349632) core with the Aβ anti-aggregation properties of the indole (B1671886) moiety. nih.gov

The design of these MTDLs will be heavily reliant on computational modeling and a deep understanding of the structure-activity relationships (SAR). nih.gov By elucidating how different structural modifications influence a compound's activity at various targets, researchers can more effectively design the next generation of multi-target agents.

Strategies for Enhancing Selectivity and Mitigating Adverse Effects

A significant hurdle in the clinical application of tacrine, a related compound, was its associated hepatotoxicity and other adverse effects. nih.gov Therefore, a critical area of future research is the development of strategies to enhance the selectivity of this compound derivatives and mitigate their potential toxicity.

One approach is to modify the core structure to improve its selectivity for specific enzyme isoforms, such as acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), which may help reduce peripheral side effects. bohrium.comacs.org This can be achieved through detailed SAR studies and the use of molecular modeling to design compounds that fit more precisely into the active site of the target enzyme. nih.gov

Furthermore, researchers are exploring the synthesis of derivatives with altered pharmacokinetic properties to reduce the potential for liver damage. This could involve modifications that decrease the formation of reactive metabolites, which are often implicated in drug-induced hepatotoxicity. The synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, for example, has been shown to result in compounds with less acute toxicity compared to the parent compound, tacrine. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Research Foci

While the primary focus of research on this compound derivatives has been on Alzheimer's disease, their biological activities suggest potential applications in other therapeutic areas. Future investigations will likely explore these untapped possibilities.

The ability of some derivatives to inhibit topoisomerases and DNA transcription suggests a potential role in cancer therapy. mdpi.com Further research could involve screening libraries of these compounds against various cancer cell lines to identify lead candidates for further development.

Additionally, the neuroprotective properties exhibited by some tacrine-dihydropyridine hybrids open the door to their investigation in other neurodegenerative conditions beyond Alzheimer's, such as Parkinson's disease or amyotrophic lateral sclerosis. ub.edu The exploration of these novel applications will require a multidisciplinary approach, combining chemical synthesis, in vitro screening, and in vivo disease models.

Integration of Advanced Synthetic Methodologies for Efficient Derivatization

To accelerate the discovery and optimization of this compound derivatives, the integration of advanced synthetic methodologies is crucial. Traditional synthetic routes can be time-consuming and may not be amenable to the rapid generation of diverse compound libraries.

Future research will likely leverage modern synthetic techniques such as microwave-assisted synthesis, flow chemistry, and combinatorial chemistry to streamline the derivatization process. mdpi.com These methods can significantly reduce reaction times, improve yields, and allow for the efficient creation of a wide range of analogues for biological evaluation. For instance, the use of deep eutectic solvents (DESs) has been shown to be a sustainable and efficient medium for the synthesis of tacrine derivatives. mdpi.com

The development of novel catalytic systems and synthetic transformations tailored for the acridine (B1665455) scaffold will also be a key area of focus. This will enable the introduction of a wider variety of functional groups and structural motifs, expanding the chemical space available for exploration.

Application in Chemical Biology as Probes and Tools for Mechanistic Studies

Beyond their direct therapeutic potential, this compound derivatives can serve as valuable tools in chemical biology for dissecting complex biological processes. Their ability to interact with specific enzymes and receptors makes them ideal candidates for the development of chemical probes.

Future research in this area will involve the synthesis of derivatives appended with reporter groups, such as fluorescent tags or biotin (B1667282) labels. elsevierpure.com These probes can be used to visualize the localization of their target proteins within cells, track their movement, and identify binding partners. For example, a tetrahydroacridine derivative has been conjugated with gold nanoparticles, offering potential for diagnostic applications in medical imaging. rsc.org

By using these chemical tools, researchers can gain a deeper understanding of the molecular mechanisms underlying the therapeutic effects and potential side effects of this class of compounds. This knowledge will, in turn, inform the design of more effective and safer drugs.

常见问题

Q. Key steps :

- Reagents : Anthranilic acid, cyclohexanone, POCl₃.

- Conditions : Reflux in inert solvents (e.g., toluene) for 2–4 hours.

- Purification : Column chromatography or recrystallization using methanol/ethanol .

Basic: How is this compound purified, and what analytical methods confirm its structure?

Purification involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol. Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks at δ ~7.5–8.5 ppm (aromatic protons) and δ ~2.0–3.0 ppm (tetrahydroacridine ring protons).

- Mass spectrometry : Molecular ion peaks at m/z 217–219 (M⁺) .

- IR spectroscopy : Stretching vibrations for C-Cl (~750 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Basic: What is the role of this compound in synthesizing acetylcholinesterase (AChE) inhibitors?

The chlorine atom at position 9 serves as a reactive site for nucleophilic substitution, enabling conjugation with amines, polyphenols, or other pharmacophores. For example:

- Tacrine hybrids : Reaction with diamines (e.g., 1,4-diaminobutane) yields tacrine-based AChE inhibitors with enhanced blood-brain barrier permeability .

- Multitarget agents : Coupling with trolox (antioxidant) or phenothiazine (amyloid-β inhibitor) creates dual-acting compounds .

Advanced: How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

A systematic study () identified optimal parameters :

- Temperature : 180–200°C (microwave-assisted synthesis reduces time from 40 hours to 90 minutes).

- Solvent : Phenol or 1-pentanol improves solubility and reaction efficiency.

- Catalyst : NaI (0.3 equiv.) accelerates substitution reactions with amines .

Key findings : - Yield increased from <30% to >80% under microwave conditions.

- Purity >95% achieved via flash chromatography .

Advanced: What strategies are used to design multi-target agents using this compound?

The compound is integrated into hybrid molecules targeting Alzheimer’s disease pathways:

- Dual AChE/amyloid-β inhibitors : Conjugation with phenethylamine derivatives (e.g., 20a,b) via nucleophilic substitution .

- Antioxidant-AChE hybrids : Covalent linkage to trolox (vitamin E analog) using carbonyldiimidazole (CDI) in THF .

Validation : - IC₅₀ values for AChE inhibition: 10–50 nM (superior to tacrine alone) .

- Radical scavenging activity: ~70% at 10 µM .

Advanced: How do structural modifications of this compound impact its biological activity?

Structure-activity relationship (SAR) studies reveal:

- Alkylene spacer length : Longer spacers (n=6–8 methylene units) enhance binding to AChE’s peripheral site, improving inhibition (IC₅₀ reduced by 5-fold vs. n=4) .

- Substituent effects : Morpholine or furfuryl groups at position 9 increase selectivity for butyrylcholinesterase (BuChE) over AChE .

Key data : - Log P adjustments (via alkyl chains) optimize blood-brain barrier penetration .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The chlorine atom undergoes SNAr (nucleophilic aromatic substitution) due to:

- Activation by electron-withdrawing groups : The acridine ring’s electron-deficient nature stabilizes the transition state.

- Solvent effects : Polar aprotic solvents (e.g., DMF) or molten phenol enhance reaction rates by stabilizing intermediates .

Experimental support : - Kinetic studies show second-order dependence on amine concentration .

Advanced: How is this compound used in synthesizing dimeric AChE inhibitors?

Q. Dimerization strategies :

- Alkylene-linked dimers : Reacting 9-chloro-THA with dibromoalkanes (e.g., 1,6-dibromohexane) in refluxing 1-pentanol .

- Microwave-assisted coupling : Reduces reaction time from 40 hours to 2 hours with comparable yields (75–85%) .

Biological relevance : - Dimeric tacrine derivatives exhibit 10-fold higher AChE inhibition than monomers due to dual-site binding .

Advanced: What analytical challenges arise in characterizing this compound derivatives?

Q. Common issues :

- Regioisomer formation : Side products from incomplete substitution require HPLC-MS for differentiation .

- Degradation under acidic conditions : Stability studies (pH 1–7) show decomposition at pH <3, necessitating neutral buffers .

Solutions : - High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve structural ambiguities .

Advanced: Can this compound be functionalized via metal-free C–H activation?

Recent advances () demonstrate deep eutectic solvent (DES) -catalyzed C(sp³)–H functionalization:

- Reagents : Choline chloride/urea DES at 80°C.

- Scope : Bromination or phenylpyrrolidine conjugation at position 4 .

Advantages : - Avoids toxic transition metals.

- Yields >70% for brominated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。